AChE Inhibition: 1000-Fold Potency Advantage Over EPTC
The target compound inhibits human recombinant acetylcholinesterase (AChE) with an IC₅₀ of 1.58 μM (1580 nM) [1]. In contrast, the widely used thiocarbamate herbicide EPTC (CAS 759-94-4) shows no measurable inhibition up to 10 mM in the same assay system, with only 39% inhibition observed at 10 mM [2]. This represents a >1000-fold difference in potency, demonstrating that the 2-chlorocyclohexyl scaffold confers a distinct AChE interaction profile not shared by simple alkyl thiocarbamates.
| Evidence Dimension | AChE inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1.58 μM (1580 nM) |
| Comparator Or Baseline | EPTC: >10 mM (39% inhibition at 10 mM) |
| Quantified Difference | >1000-fold greater potency |
| Conditions | Human recombinant AChE; Ellman's method with acetylthiocholine iodide; pre-incubation 10 min (target) vs. similar conditions (EPTC) |
Why This Matters
For research programs evaluating off-target cholinesterase effects or exploring thiocarbamate-based AChE inhibitors, this compound offers a measurable, low-micromolar benchmark that EPTC cannot provide.
- [1] BindingDB. BDBM50569749 (CHEMBL4857554). IC₅₀ for human recombinant AChE. View Source
- [2] Leoni G, et al. Inhibition of rat brain and human red cell acetylcholinesterase by thiocarbamate herbicides. Sci Rep. 2020;10:14567. Table 2. View Source
